4,8-Dichloroimidazo[1,5-a]quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,8-dichloroimidazo[1,5-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3/c11-6-1-2-7-8(3-6)15-5-13-4-9(15)10(12)14-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFSCGYTBDYLSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N3C=NC=C3C(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Exploration of Biological Activities and Underlying Molecular Mechanisms
Broader Spectrum of Biological Activities of Quinoxaline (B1680401) and Imidazo[1,5-a]quinoxaline (B8520501) Derivatives
The quinoxaline scaffold, a fusion of benzene (B151609) and pyrazine (B50134) rings, and its further annulated derivatives like imidazo[1,5-a]quinoxalines, are considered "privileged structures" in drug discovery due to their ability to interact with a variety of biological targets. sapub.orgnih.gov This versatility has led to the investigation of numerous derivatives for a range of therapeutic applications.
Antitumoral and Anticancer Potentials (in vitro and preclinical models)
Quinoxaline and its derivatives have demonstrated significant potential as anticancer agents. nih.govnih.gov Various substituted quinoxalines have been shown to inhibit the growth of human tumor cell lines, with some compounds exhibiting potent cytotoxic effects. researchgate.netnih.gov For instance, certain tetrazolo[1,5-a]quinoxaline (B8696438) derivatives have shown high inhibitory effects against tumor cell lines, in some cases exceeding the efficacy of the reference drug doxorubicin, while remaining non-cytotoxic to normal cells. nih.govresearchgate.net
Imidazo[1,5-a]quinoxaline derivatives have also been identified as promising anticancer agents. nih.gov Studies have evaluated their cytotoxic activities against a panel of human cancer cell lines, including melanoma, colon, breast, and lymphoma. nih.gov In preclinical models, specific imidazo[1,5-a]quinoxaline compounds have led to a significant decrease in tumor size in xenografted mice. nih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of key enzymes in cancer progression, such as topoisomerase II and protein kinases. ekb.eg
| Compound Derivative | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Imidazo[1,2-a]quinoxaline (B3349733) derivatives | A375 (Melanoma) | High growth inhibition | nih.gov |
| Imidazo[1,5-a]quinoxaline EAPB0203 | M4Be (Melanoma) | Potent cytotoxic activity | nih.gov |
| Tetrazolo[1,5-a]quinoxaline derivatives | MCF-7, NCI-H460, SF-268 | High inhibitory effects | nih.govresearchgate.net |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 (Gastric Adenocarcinoma) | Markedly cytotoxic (IC50 = 0.073 µM) | nih.gov |
Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral, Anti-protozoan)
The quinoxaline moiety is a core component of several antimicrobial agents. sapub.org Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. dovepress.com Quinoxaline-1,4-dioxides, in particular, have been noted for their antibacterial properties. researchgate.net The introduction of a sulfonamide group to the quinoxaline scaffold has also resulted in hybrids with significant antibacterial and antifungal activity. mdpi.com
Similarly, imidazo[1,5-a]quinoxaline derivatives have been synthesized and evaluated for their antimicrobial properties. nih.govkpfu.ru Certain derivatives bearing a pyridinium (B92312) moiety have demonstrated effective bacteriostatic and fungistatic activities, with minimum inhibitory concentrations (MICs) comparable to reference drugs. nih.gov The antiviral potential of quinoxaline derivatives has also been explored, with some compounds showing inhibitory effects against various viruses. sapub.org
| Compound Class | Activity | Examples of Targeted Organisms | Reference |
|---|---|---|---|
| Quinoxaline derivatives | Antibacterial | Gram-positive and Gram-negative bacteria | sapub.orgdovepress.com |
| Quinoxaline sulfonamides | Antifungal | Various fungal strains | mdpi.com |
| Imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety | Bacteriostatic and Fungistatic | Various pathogenic bacteria and fungi | nih.gov |
Neurological and Central Nervous System (CNS) Receptor Interactions
Derivatives of imidazo[1,5-a]quinoxaline are well-documented for their interaction with central nervous system receptors, most notably the benzodiazepine (B76468) binding site of the GABA-A receptor. nih.govnih.gov This interaction has led to the development of compounds with potential anxiolytic and anticonvulsant properties. nih.gov The modulation of these receptors can range from antagonist to full agonist activity, depending on the specific substitutions on the imidazo[1,5-a]quinoxaline ring system. nih.gov Additionally, quinoxaline derivatives have been investigated for their potential as ligands for other CNS receptors, such as the 5-HT3 receptor, which could have implications for treating various neurological and psychiatric disorders. nih.gov
Anti-inflammatory and Immunomodulatory Effects
The anti-inflammatory potential of quinoxaline derivatives has been an active area of research. researchgate.netnih.gov Certain aminoalcohol-based quinoxaline small molecules have demonstrated anti-inflammatory activity by reducing the levels of pro-inflammatory cytokines such as IL-1β and TNF-α. nih.gov Quinoxaline sulfonamide derivatives have also been synthesized and shown to possess anti-inflammatory properties. mdpi.com Furthermore, imidazo[1,2-alpha]quinoxalines have been studied for their potential to impair the production and action of TNF-α, suggesting a role in modulating inflammatory responses. nih.gov
Detailed Molecular Targets and Mechanisms of Action (excluding clinical data)
The diverse biological activities of these compounds are a result of their interaction with specific molecular targets. A key area of investigation has been their effect on neurotransmitter receptors in the central nervous system.
Gamma-Aminobutyric Acid A (GABA-A)/Benzodiazepine Receptor Complex Modulation
A significant body of research has focused on the interaction of imidazo[1,5-a]quinoxaline derivatives with the GABA-A/benzodiazepine receptor complex. nih.govnih.gov This receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain. cardiff.ac.uk Imidazo[1,5-a]quinoxaline amides, carbamates, and ureas have been developed as high-affinity ligands for this receptor complex. nih.gov
The efficacy of these compounds can be finely tuned by altering the substituents on the heterocyclic ring, resulting in molecules that act as antagonists, partial agonists, or full agonists. nih.govnih.gov Computational modeling suggests that the agonistic activity of these derivatives is influenced by the presence of bulky alkyl substituents and the resulting deformation of the ring system. nih.gov This allows for a targeted approach to designing molecules with specific modulatory effects on the GABA-A receptor, which could be beneficial for conditions such as anxiety and epilepsy. nih.govcardiff.ac.uk
Kinase Inhibition Profiles (e.g., IKK1/IKK2, JNK)
Derivatives of the imidazoquinoxaline family have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular signaling pathways.
Studies on related imidazo[1,2-a]quinoxaline derivatives have highlighted their potential as inhibitors of IκB kinase (IKK) and c-Jun N-terminal kinase (JNK). One study detailed the synthesis and evaluation of imidazo[1,2-a]pyrazine, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives as inhibitors of IKK1 and IKK2, key enzymes in the NF-κB signaling pathway. nih.gov While specific data for 4,8-dichloroimidazo[1,5-a]quinoxaline is not available, the general scaffold shows promise for IKK inhibition.
Furthermore, research on imidazo[1,2-a]quinoxalin-4-amine (B1249087) derivatives led to the identification of potent JNK1 inhibitors. researchgate.net Optimization of an initial hit with an IC50 of 1.6 μM for recombinant human JNK1 (rhJNK1) resulted in compounds with significantly improved potency. For instance, the derivative AX14373 exhibited a native JNK1 IC50 of 47 nM. researchgate.net Imidazo[1,5-a]quinoxalines have also been developed as irreversible inhibitors of Bruton's tyrosine kinase (BTK), a key component in B-cell receptor signaling. nih.gov These findings suggest that the imidazo[1,5-a]quinoxaline core is a promising template for the development of various kinase inhibitors.
| Compound Scaffold | Target Kinase | Inhibitory Activity (IC50) |
|---|---|---|
| Imidazo[1,2-a]quinoxalin-4-amine | rhJNK1 | 1.6 μM (initial hit) |
| AX14373 (Imidazo[1,2-a]quinoxaline derivative) | native JNK1 | 47 nM |
| Imidazo[1,5-a]quinoxalines | BTK | Irreversible inhibition |
Viral Enzyme Inhibition (e.g., HIV Reverse Transcriptase, HCV NS5B RNA-dependent RNA polymerase)
The antiviral potential of quinoxaline derivatives has been a subject of considerable research. nih.gov These compounds have been investigated for their ability to inhibit key viral enzymes essential for replication.
While direct evidence for the activity of this compound against HIV Reverse Transcriptase (RT) or Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase is limited, the broader class of quinoxalines has shown promise. nih.gov For example, certain quinoxaline derivatives have been identified as inhibitors of HIV-1 replication by targeting the reverse transcriptase enzyme. nih.gov Similarly, the potential for quinoxaline-containing compounds to act against HCV has been noted, with Glecaprevir, a known HCV NS3/4A protease inhibitor, featuring a quinoxaline moiety. nih.gov Research into related nitrogen-containing tricyclic compounds, such as pyrido[2,3-g]quinoxalinones, has shown activity against HCV and Bovine Viral Diarrhea Virus (BVDV), a surrogate model for HCV. researchgate.netmolbnl.it Some of these derivatives were found to be active against BVDV at concentrations in the low micromolar range. researchgate.netmolbnl.it
Poly(ADP-ribose) Polymerase (PARP-1) Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. The quinoxaline scaffold has been successfully utilized to develop potent PARP-1 inhibitors.
Research has demonstrated that 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline can serve as a bio-isosteric scaffold to the phthalazinone motif found in the approved PARP-1 inhibitor, Olaparib. nih.govtemple.edutemple.edu This has led to the design and synthesis of novel quinoxaline-based derivatives with significant PARP-1 inhibitory activity. Several of these new compounds displayed IC50 values in the nanomolar range, with the most promising derivatives being more potent than Olaparib. nih.govtemple.edutemple.edu For instance, certain synthesized quinoxaline compounds exhibited PARP-1 IC50 values as low as 2.31 nM, compared to 4.40 nM for Olaparib in the same assay. nih.govtemple.edu The structure-activity relationship (SAR) studies indicated that specific substitutions on the quinoxaline ring system are crucial for potent inhibition. nih.gov
| Compound Scaffold | Target | Inhibitory Activity (IC50) |
|---|---|---|
| Quinoxaline Derivative 8a | PARP-1 | 2.31 nM |
| Quinoxaline Derivative 5 | PARP-1 | 3.05 nM |
| Olaparib (Reference) | PARP-1 | 4.40 nM |
Excitatory Amino Acid Receptor Antagonism (e.g., AMPA, NMDA glycine (B1666218) site)
Derivatives of quinoxaline have been extensively studied as antagonists of excitatory amino acid receptors, particularly the AMPA and NMDA receptors, which are involved in excitatory synaptic transmission in the central nervous system.
Research on heterocyclic-fused quinoxalinones has revealed their affinity for both the AMPA receptor and the glycine binding site on the NMDA receptor complex. nih.gov Notably, structure-activity relationship studies have indicated that electron-withdrawing substituents, such as chlorine atoms, on the benzo-fused portion of the quinoxaline ring are required for high affinity at the glycine/NMDA receptor. nih.govacs.org Specifically, a 7,8-dichloro-substituted 1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one and a 7,8-dichloroimidazo[1,2-a]quinoxalin-4(5H)-one demonstrated potent binding to the glycine site with IC50 values of 0.63 μM and 1.26 μM, respectively. nih.gov These findings strongly suggest that a 4,8-dichloro substitution on the imidazo[1,5-a]quinoxaline scaffold could confer significant antagonist activity at these excitatory amino acid receptors. Quinoxaline derivatives are known to act as high-affinity antagonists at the strychnine-insensitive glycine binding sites associated with NMDA receptors. nih.gov
| Compound | Receptor Site | Binding Affinity (IC50) |
|---|---|---|
| 7,8-Dichloro-1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one | Glycine/NMDA | 0.63 μM |
| 7,8-dichloroimidazo[1,2-a]quinoxalin-4(5H)-one | Glycine/NMDA | 1.26 μM |
| 1-Propyl-7,8-dichloro-1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one | AMPA | 0.83 μM |
Toll-like Receptor (TLR7) Antagonism
Toll-like receptor 7 (TLR7) is an important component of the innate immune system, and its modulation has therapeutic potential in autoimmune diseases. Several heterocyclic compounds, including those with an imidazo[1,5-a]quinoxaline core, have been investigated as TLR7 antagonists.
A study focusing on imidazo[1,2-a]pyrazine, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives identified several selective TLR7 antagonists that did not exhibit any agonistic activity on either TLR7 or TLR8. nih.govacs.org The pyrazolo[1,5-a]quinoxaline series yielded potent selective TLR7 antagonists, highlighting the potential of this general heterocyclic framework. nih.govacs.org These compounds were shown to inhibit the expression of TNF-α and interleukin 6 (IL-6) in HEK-blue-hTLR7/8 cells and selectively block NF-κB translocation in the TLR7 MyD88 signaling pathway. nih.gov While specific data for this compound is not provided in these studies, the research establishes the imidazo[1,5-a]quinoxaline scaffold as a promising starting point for the development of novel TLR7 antagonists. nih.govnih.gov
Mechanisms of Action against Microbial Pathogens (e.g., MurF active site binding, ROS induction)
Quinoxaline derivatives are known to possess a broad spectrum of antimicrobial activities. mdpi.comnih.govmdpi.com The imidazo[1,5-a]quinoxaline scaffold, in particular, has been explored for its antibacterial and antifungal properties.
A study on imidazo[1,5-a]quinoxaline derivatives with a pyridinium moiety demonstrated effective bacteriostatic and fungistatic activities. nih.govkpfu.ru The antimicrobial properties were found to be dependent on the nature of the alkyl substituents on both the pyridine (B92270) ring and the imidazo[1,5-a]quinoxaline system. nih.gov While these studies establish the antimicrobial potential of this class of compounds, the specific molecular mechanisms, such as inhibition of the MurF enzyme (involved in peptidoglycan biosynthesis) or the induction of reactive oxygen species (ROS), have not been explicitly detailed for the imidazo[1,5-a]quinoxaline scaffold in the available literature.
Antitumor Mechanisms (e.g., induction of apoptosis, tyrosine kinase inhibition, selective tumor hypoxia induction)
The anticancer properties of imidazoquinoxaline derivatives are a significant area of research, with several mechanisms of action being explored. researchgate.netresearchgate.netmedchemexpress.cn
Induction of Apoptosis: Quinoxaline-based PARP-1 inhibitors have been shown to induce programmed cell death (apoptosis) in cancer cells. nih.govtemple.edu For example, a potent quinoxaline-based PARP-1 inhibitor was found to cause cell cycle arrest at the G2/M phase and induce apoptosis in a breast cancer cell line. nih.govtemple.edu
Tyrosine Kinase Inhibition: As discussed in section 3.2.2, the imidazoquinoxaline scaffold is a potent inhibitor of various protein tyrosine kinases, which are often dysregulated in cancer. For instance, imidazo[1,2-a]quinoxaline-based compounds have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. mdpi.com Some of these derivatives showed potent inhibition of wild-type EGFR with IC50 values comparable to the approved drug erlotinib (B232) and also demonstrated significant activity against gefitinib-resistant EGFR mutants. mdpi.com
Reactive Oxygen Species (ROS) Modulation: Interestingly, one study on an imidazo[1,2-a]quinoxaline-based EGFR inhibitor found that it reduced oxidative stress within cancer cells. mdpi.com This is in contrast to many kinase inhibitors that can elevate ROS levels, potentially leading to cardiotoxicity. mdpi.com
| Compound Scaffold | Target/Cell Line | Activity (IC50) |
|---|---|---|
| Imidazo[1,2-a]quinoxaline derivative 6b | EGFRWT | 211.22 nM |
| Imidazo[1,2-a]quinoxaline derivative 7j | EGFRWT | 193.18 nM |
| Erlotinib (Reference) | EGFRWT | 221.03 nM |
| Imidazo[1,2-a]quinoxaline derivative 6b | H1975 (gefitinib-resistant) | 3.65 μM |
Structure Activity Relationship Sar Investigations of 4,8 Dichloroimidazo 1,5 a Quinoxaline and Its Analogs
Positional and Substituent Effects on Biological Activity
The biological activity of imidazo[1,5-a]quinoxaline (B8520501) derivatives is highly sensitive to the nature and position of substituents on the fused ring system. Strategic modifications of the quinoxaline (B1680401) and imidazole (B134444) moieties have been shown to significantly impact efficacy and selectivity.
Alterations to the imidazole portion of the molecule have been a focal point of SAR investigations. The introduction of various substituents at positions 1 and 3 of the imidazole ring can dramatically alter the pharmacological profile. For example, in the context of GABA-A receptor modulation, the size and nature of the substituent at the 1-position are critical. While specific data on 4,8-dichloro analogs is scarce, general trends in the imidazo[1,5-a]quinoxaline class suggest that small, lipophilic groups are often favored for potent activity.
Identification of Pharmacophoric Features for Target Interaction
Pharmacophore modeling studies on the broader class of imidazo[1,5-a]quinoxalines have identified key features necessary for their biological activity. For GABA-A receptor modulators, the general pharmacophore model includes a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic region, and an aromatic ring. The imidazo[1,5-a]quinoline (B8571028) scaffold itself often serves as a central hydrophobic and aromatic element. ekb.eg The precise positioning of substituents on this core is crucial for aligning with the specific binding pockets of different receptor subtypes.
Conformational Flexibility and Receptor Binding Affinity Studies
The conformational flexibility of the substituents, rather than the rigid core of 4,8-dichloroimidazo[1,5-a]quinoxaline, plays a significant role in its binding to target receptors. The ability of side chains to adopt specific orientations allows the molecule to fit optimally into the binding pocket. Molecular modeling and computational studies on related food mutagens like 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) have highlighted the importance of conformational analysis in understanding how these molecules interact with biological macromolecules like DNA. nih.gov High-affinity binding to receptors such as the GABA-A receptor is a hallmark of many imidazo[1,5-a]quinoxaline derivatives, with some analogs exhibiting nanomolar potencies. nih.gov
Comparative SAR Studies with Related Heterocyclic Scaffolds
The imidazo[1,5-a]quinoxaline scaffold has been compared with other related heterocyclic systems to understand the structural requirements for specific biological activities. For instance, in the realm of anticancer research, imidazo[1,2-a]quinoxalines and nih.govdrugbank.comrawdatalibrary.nettriazolo[4,3-a]quinoxalines have also been extensively studied. mdpi.com Comparative studies have shown that while both imidazo[1,5-a]quinoxalines and their 1-deaza analogs, imidazo[1,2-a]quinoxalines, can exhibit similar binding affinities for the benzodiazepine (B76468) receptor, their efficacies can differ significantly. nih.gov This suggests that the precise arrangement of nitrogen atoms in the fused ring system is a critical determinant of the functional activity of these compounds. Similarly, the replacement of the imidazole ring with a triazole ring, as seen in triazoloquinoxalines, can lead to distinct SAR profiles and biological activities.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations (e.g., DFT) for Electronic and Geometric Parameters
Quantum chemical calculations, particularly Density Functional Theory (DFT), are frequently employed to investigate the fundamental electronic and geometric characteristics of quinoxaline (B1680401) derivatives. nih.govias.ac.in These studies provide a theoretical framework for understanding molecular structure, reactivity, and spectroscopic properties.
Calculations are often performed to optimize the molecular geometry, determining the most stable three-dimensional conformation. nih.gov Key electronic parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally suggests higher reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. nih.gov These maps identify electrophilic (positive potential) and nucleophilic (negative potential) regions, which are crucial for predicting how the molecule will interact with biological targets. nih.govnih.gov Theoretical calculations using methods like Time-Dependent DFT (TD-DFT) can also predict electronic transition energies and UV-Vis spectra, which can then be correlated with experimental data. ias.ac.inresearchgate.net
Table 1: Examples of DFT-Calculated Parameters for Quinoxaline Derivatives (Note: Data is illustrative of the types of parameters calculated for the quinoxaline class and not specific to 4,8-dichloroimidazo[1,5-a]quinoxaline)
| Parameter | Method | Basis Set | Typical Findings | Reference |
|---|---|---|---|---|
| Optimized Geometry | DFT/B3LYP | 6-311G(d,p) | Provides bond lengths, bond angles, and dihedral angles for the ground state structure. | ias.ac.innih.gov |
| HOMO Energy | DFT/B3LYP | 6-311G(d,p) | Indicates the electron-donating capability of the molecule. | nih.gov |
| LUMO Energy | DFT/B3LYP | 6-311G(d,p) | Indicates the electron-accepting capability of the molecule. | nih.gov |
| HOMO-LUMO Gap | DFT/B3LYP | 6-311G(d,p) | Relates to the chemical reactivity and stability of the molecule. | nih.gov |
Molecular Docking Simulations for Ligand-Target Recognition
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. abjournals.org It is widely used to understand how small molecules like imidazoquinoxaline derivatives interact with biological macromolecules, such as proteins or DNA. nih.gov
Prediction of Ligand Binding Modes and Energetics
Docking simulations are instrumental in predicting how a ligand, such as an imidazoquinoxaline derivative, fits within the binding site of a target protein. abjournals.org The process involves sampling a vast number of possible conformations and orientations of the ligand within the target's active site and then scoring them based on their binding affinity. researchgate.net This score, often expressed as binding energy (e.g., in kcal/mol), provides an estimate of the stability of the ligand-protein complex. A lower binding energy typically indicates a more stable interaction.
Studies on various quinoxaline derivatives have explored their binding to a range of important cancer-related targets, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), tubulin, and Topoisomerase II. nih.govekb.egsemanticscholar.org For instance, docking of imidazo[1,2-a]quinoxaline (B3349733) derivatives into the colchicine-binding site of tubulin has helped identify potential anti-proliferative agents. semanticscholar.org Similarly, simulations have been used to predict the binding of pyrazolo[1,5-a]quinoxaline derivatives to PI3Kα, a key enzyme in cell signaling pathways. nih.gov
Identification of Key Interacting Amino Acid Residues and Binding Site Characteristics
Beyond predicting binding affinity, docking simulations provide detailed information about the specific intermolecular interactions that stabilize the ligand-protein complex. abjournals.org These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions.
By analyzing the docked pose, researchers can identify the key amino acid residues in the protein's binding pocket that form crucial contacts with the ligand. For example, in a study of nih.govabjournals.orgekb.egtriazolo[4,3-a]quinoxaline derivatives, docking revealed non-covalent interactions with proteins directly bound to DNA, thereby inhibiting Topoisomerase II. nih.gov Another study on imidazo[1,2-a]quinoxaline derivatives targeting tubulin identified fundamental interactions with key residues such as CYS241, LEU248, and LYS352. semanticscholar.org This information is vital for structure-based drug design, as it guides the modification of the ligand to enhance its potency and selectivity for the target.
Table 2: Summary of Molecular Docking Studies on Quinoxaline Derivatives (Note: This table presents findings for various quinoxaline analogues to illustrate the application of the technique.)
| Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]quinoxalines | Tubulin (Colchicine site) | CYS241, LEU248, LEU255, LYS352 | Glide Score: -11.45 kcal/mol | semanticscholar.org |
| 6-Chloroquinoxalines | VEGFR-2 (PDB: 4ASD) | Not specified | Not specified | ekb.eg |
| nih.govabjournals.orgekb.egTriazolo[4,3-a]quinoxalines | Topoisomerase II | Not specified | Not specified | nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. For quinoxaline derivatives, MD simulations can assess the stability of the ligand-protein complex predicted by docking studies. semanticscholar.org By simulating the movements and interactions of atoms over time, MD provides insights into the conformational dynamics of both the ligand and the protein. nih.gov
A typical MD simulation starts with the docked complex and simulates its behavior in a physiological environment (e.g., in water at a specific temperature and pressure) for a defined period, often in the nanosecond range. The stability of the complex is then analyzed by monitoring metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms from their initial positions. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound within the active site. semanticscholar.org These simulations can confirm the binding mode predicted by docking and provide a more dynamic picture of the ligand-receptor interaction. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. abjournals.org For imidazo[1,5-a]quinoxaline (B8520501) derivatives, QSAR studies have been conducted to understand the structural requirements for their activity as modulators of targets like the GABA-A/benzodiazepine (B76468) receptor. researchgate.netresearchgate.net
In a QSAR study, molecular descriptors are calculated for each compound in a series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its hydrophobicity (LogP), steric properties (e.g., Verloop parameters), and electronic features (e.g., atomic charges). researchgate.netresearchgate.net Multiple linear regression (MLR) or other machine learning algorithms are then used to build a mathematical model that correlates these descriptors with the observed biological activity (e.g., IC50 values). abjournals.orgresearchgate.net
A successful QSAR model can be used to predict the activity of new, unsynthesized compounds and to identify which molecular properties are most important for activity. researchgate.net For instance, a QSAR model for imidazo[1,5-a]quinoxalines acting as GABA modulators revealed that steric, hydrophobic, and electro-topological descriptors have a significant impact on their activity. researchgate.net Similarly, 3D-QSAR models like CoMFA and CoMSIA have been used for quinoxaline 1,4-di-N-oxide derivatives to guide the design of new antituberculosis agents. nih.gov
Table 3: Representative QSAR Models for Imidazo[1,5-a]quinoxaline and Related Derivatives (Note: These models were developed for specific series of analogues and are not directly applicable to all quinoxalines.)
| Derivative Class | Biological Activity | Key Descriptor Types | Statistical Significance | Reference |
|---|---|---|---|---|
| Imidazo[1,5-a]quinoxalines | GABA Modulators | Steric, Hydrophobic, Electro-topological, H-bond donor | r²cv = 0.81, r² = 0.87 | researchgate.net |
| Imidazo[1,5-a]quinoxalines | GABAA/Benzodiazepine Receptor Activity | Topological, BCUT, 2D Autocorrelation | Not specified | researchgate.net |
| Imidazo[1,2-a]quinoxalines | Antitumor Activity | Not specified | R² = 0.73, Q² = 0.51 | abjournals.org |
Virtual Screening and Chemoinformatics Approaches for Lead Identification and Optimization
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govnih.gov Chemoinformatics approaches are often used in conjunction with virtual screening to manage, analyze, and model chemical data.
For the quinoxaline scaffold, virtual screening has been successfully used to identify novel hits for various targets. nih.gov The process typically involves docking a large database of compounds against a target protein and ranking them based on their predicted binding affinity. semanticscholar.org This approach allows researchers to prioritize a smaller, more manageable number of compounds for experimental testing, saving significant time and resources.
For example, a pyrazolo[1,5-a]quinoxalin-4(5H)-one derivative was identified as a PI3Kα inhibitor hit through a virtual screening strategy. nih.gov This initial hit was then used as a starting point for further structure-based optimization, leading to the development of more potent compounds. nih.gov Virtual screening has also been applied to identify potential imidazo[1,2-a]quinoxaline derivatives as tubulin inhibitors, demonstrating the power of these methods in identifying promising lead compounds from diverse chemical libraries. semanticscholar.org
Future Directions and Advanced Research Perspectives
Development of Novel, Efficient, and Sustainable Synthetic Routes for Imidazo[1,5-a]quinoxaline (B8520501) Scaffolds
The synthesis of the core imidazo[1,5-a]quinoxaline structure is a critical first step in exploring the potential of its derivatives. While various methods exist, future research will likely focus on creating more efficient, environmentally friendly, and versatile synthetic pathways. researchgate.net Key areas for development include one-pot multicomponent reactions (MCRs) that combine readily available starting materials to construct the complex heterocyclic system in a single step, enhancing atom economy and simplicity. researchgate.net
Furthermore, the development of metal-free catalytic systems, such as iodine-mediated decarboxylative cyclization, presents a sustainable alternative to traditional transition-metal-catalyzed methods. rsc.orgnih.gov These greener approaches reduce toxic waste and often proceed under milder conditions. The challenge lies in adapting these modern synthetic strategies to efficiently produce the specific 4,8-dichloro substitution pattern and to allow for the generation of diverse libraries of analogs for further study.
Table 1: Comparison of Potential Synthetic Strategies for Imidazo[1,5-a]quinoxaline Scaffolds
| Synthetic Strategy | Description | Potential Advantages for Future Research | Key References |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single operation to form a complex product that incorporates portions of all starting materials. | High efficiency, atom economy, and ease of creating diverse molecular libraries. | researchgate.netresearchgate.net |
| Intramolecular Cyclization | Formation of the heterocyclic ring system via an internal cyclization process, often from a pre-assembled linear precursor. | Regiospecific control, leading to high yields of the desired product. | researchgate.net |
| Metal-Free Decarboxylative Cyclization | Using reagents like iodine to mediate the cyclization of starting materials such as α-amino acids and 2-methyl quinolines. | Avoids transition-metal catalysts, environmentally friendly, uses readily available starting materials. | rsc.orgnih.gov |
| Copper-Catalyzed Processes | Employing copper catalysts to facilitate one-pot construction of related benzo rsc.orgnih.govimidazo[1,2-a]quinoxalines, which could be adapted. | Effective for specific bond formations under aerobic conditions. | researchgate.net |
Discovery and Validation of Unexplored Biological Targets for 4,8-Dichloroimidazo[1,5-a]quinoxaline
While the broader quinoxaline (B1680401) class of compounds is known to interact with a wide range of biological targets, the specific targets of this compound remain largely unexplored. mdpi.comnih.gov Future research must prioritize the systematic screening of this compound against various target families to uncover its mechanism of action. Analogs from the related imidazo[1,5-a]quinoxaline and pyrazolo[1,5-a]quinoxaline series have been identified as antagonists of Toll-like receptor 7 (TLR7), suggesting a potential role in immunomodulation. nih.gov Other quinoxaline derivatives have shown activity as AMPA receptor antagonists, phosphodiesterase (PDE4) inhibitors, and JNK1 kinase inhibitors. researchgate.net
The next phase of research should involve comprehensive biological screening to determine if this compound or its analogs interact with these or other targets. Artificial intelligence and computational prediction tools can be used for initial target identification, which must then be confirmed through rigorous experimental validation using biochemical and cell-based assays. johnshopkins.edu
Advanced Structure-Activity Relationship Studies for Fine-Tuning Biological Profiles
A systematic investigation into the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. mdpi.com Advanced SAR studies would involve synthesizing a focused library of analogs where specific positions on the imidazo[1,5-a]quinoxaline scaffold are systematically modified. The goal is to understand how changes in stereochemistry, electronics, and steric bulk at various positions influence target affinity and selectivity. nih.govresearchgate.net
For instance, studies on related imidazo[1,5-a]quinoxaline derivatives have shown that modifying the length of alkyl chains at the 1-position can significantly impact antagonistic efficacy against TLR7. nih.gov A moderate increase in activity was observed with butyl and pentyl groups, while longer chains led to diminished activity. nih.gov Future SAR studies on the 4,8-dichloro scaffold could explore substitutions at the 1, 3, and 5 positions to fine-tune its biological profile for a validated target.
Integration of High-Throughput Screening with Advanced Computational Methodologies
To accelerate the discovery and optimization process, future research should integrate high-throughput screening (HTS) with advanced computational methods. nih.gov HTS allows for the rapid testing of thousands of compounds, which is invaluable for identifying initial hits from large chemical libraries and for conducting SAR studies. doaj.orgresearchgate.net
Computational approaches, such as molecular docking and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, can be used to pre-screen virtual libraries of this compound analogs. mdpi.comekb.eg This allows researchers to prioritize the synthesis of compounds with the highest predicted affinity for a biological target and favorable drug-like properties. mdpi.com This synergistic approach saves time and resources, focusing laboratory efforts on the most promising candidates. Recent advancements in microdroplet reaction technology, which can accelerate synthesis and be combined with mass spectrometry for HTS, offer a powerful platform for rapidly optimizing reaction conditions and screening compound libraries. nih.govdoaj.org
Design and Synthesis of this compound Analogs as Chemical Probes for Biological Systems
Analogs of this compound can be designed as chemical probes to investigate biological pathways and validate drug targets. By incorporating reporter groups such as fluorophores, biotin (B1667282) tags, or radiolabels, these probes can be used to visualize and quantify target engagement in cells and in vivo. nih.gov For example, fluorescent probes based on the related imidazo[1,5-a]pyridine (B1214698) scaffold have been successfully used to study lipid membranes. mdpi.com
Similarly, quinoxaline derivatives have been radiolabeled with iodine-125 (B85253) and used as probes for targeting melanoma, demonstrating high tumor uptake. nih.gov By developing analogs of this compound with high affinity and selectivity for a specific target, researchers can create powerful tools for target validation, imaging, and elucidating complex biological processes.
Q & A
Q. What are the common synthetic routes for 4,8-Dichloroimidazo[1,5-a]quinoxaline, and how do reaction conditions influence yield?
The synthesis typically involves cyclization reactions using halogenated precursors. For example, intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives under visible light with phenyliodine(III) dicyclohexanecarboxylate and iridium catalysts yields imidazoquinoxaline scaffolds . Chlorination at positions 4 and 8 is achieved via aromatic nucleophilic substitution with chlorine donors (e.g., POCl₃) under reflux. Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) significantly affects purity and yield (reported 70–90%) .
Q. What biological targets are associated with this compound?
The compound acts as a kinase inhibitor, targeting SK2, PIM, and IκB kinases, and antagonizes adenosine A₁ receptors . Its antitumor activity correlates with phosphodiesterase (PDE4/9/10A) inhibition, reducing cAMP/cGMP degradation in cancer cells . Neuroprotective effects in Parkinson’s models involve modulation of GABAA/benzodiazepine receptors .
Q. How is structural characterization performed for imidazoquinoxaline derivatives?
Key methods include:
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns (e.g., δ 7.29–8.01 ppm for aromatic protons) .
- Elemental microanalysis : Validates C/H/N/Cl ratios (e.g., theoretical vs. found: C 57.74% vs. 57.60%) .
- Mass spectrometry : ESI-MS identifies molecular ions (e.g., [M + Na]<sup>+</sup> at m/z 336.1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for imidazoquinoxalines?
Discrepancies arise from substituent-dependent efficacy. For example:
- Fluorinated derivatives show enhanced GABAA receptor affinity (Ki = 0.44 nM) but variable intrinsic efficacy in synaptoneurosomal assays due to substituent bulk .
- Methodological solution : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) and structural analogs to isolate substituent effects .
Q. What strategies optimize the blood-brain barrier (BBB) penetration of this compound for neurodegenerative studies?
Q. How do electronic properties of substituents influence electrochemical behavior in material science applications?
- Chlorine atoms at positions 4 and 8 increase electron-withdrawing effects, enhancing redox activity. Cyclic voltammetry in acetonitrile shows irreversible oxidation peaks at +1.2 V vs. Ag/AgCl .
- Methodological note : Cu-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the tetrazolo moiety for tunable HOMO-LUMO gaps .
Methodological Guidance for Advanced Studies
Q. Designing SAR Studies to Address Contradictory Anticancer Data
- Step 1 : Synthesize analogs with systematic substituent variation (e.g., methyl, trifluoromethyl at position 5).
- Step 2 : Validate in vitro cytotoxicity (MTT assay) across cell lines (e.g., HTLV-1 vs. HeLa).
- Step 3 : Cross-validate with kinase inhibition assays (e.g., PIM1 kinase) to isolate mechanism .
Q. Resolving In Vivo vs. In Vitro Efficacy Gaps
- Challenge : High in vitro IC50 (e.g., 8.2 µM for TLR7 antagonism) but poor in vivo bioavailability .
- Solution : Use pharmacokinetic modeling to optimize dosing regimens. For example, ethyl substituents at position 9 enhance metabolic stability in tetrazoloquinoxalines .
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
